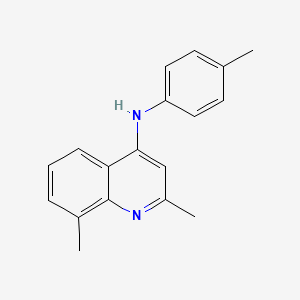

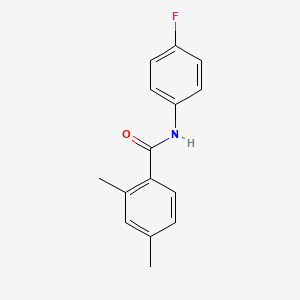

![molecular formula C17H15N5S B5552804 4-[(2-甲基-3-苯基-2-丙烯-1-亚基)氨基]-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B5552804.png)

4-[(2-甲基-3-苯基-2-丙烯-1-亚基)氨基]-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of triazole derivatives typically involves multi-step reaction sequences, starting from basic heterocyclic precursors like pyridinyl or phenyl compounds. For instance, derivatives similar to the targeted compound are usually synthesized from basic compounds like methyl nicotinate or isonicotinic acid hydrazide, through reactions with hydrazine hydrate, carbon disulfide, or aromatic aldehydes in the presence of specific reagents such as glacial acetic acid or ethyl bromide (Dave et al., 2007), (Bayrak et al., 2009).

Molecular Structure Analysis

Triazole compounds exhibit diverse molecular structures due to the variety of substituents that can be attached to their core framework. The structural variety allows for a broad range of physical and chemical properties, with modifications often aimed at enhancing pharmacological activities. The molecular structure of triazole derivatives, including those similar to our compound of interest, has been elucidated using techniques such as X-ray diffractometry, which provides detailed information on the atomic arrangement and molecular geometry (Castiñeiras et al., 2018).

Chemical Reactions and Properties

Triazoles engage in various chemical reactions, including cyclo-condensation, nucleophilic substitution, and Mannich base formation. These reactions are crucial for the synthesis of triazole derivatives with intended biological activities. The chemical properties of these compounds are significantly influenced by the substituents on the triazole ring, which can alter their reactivity and interaction with biological targets (Holla et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of triazole derivatives depend on their specific molecular structures. These properties are essential for determining the compound's suitability for pharmaceutical formulation and its behavior under physiological conditions. Triazoles typically exhibit varied solubility patterns in different solvents, which can affect their absorption and distribution in biological systems (Kravchenko et al., 2018).

Chemical Properties Analysis

The chemical properties of triazoles, such as acid-base behavior, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are critical for their pharmacological application. The presence of different functional groups on the triazole ring influences these properties and can be tailored to achieve desired biological effects. Studies have shown that modifications on the triazole ring can lead to compounds with significant antimicrobial, antitubercular, or anticancer activities (MahyavanshiJyotindra et al., 2011).

科学研究应用

缓蚀

吡啶基取代三唑的相关席夫碱的一个显着应用,包括 4-[(2-甲基-3-苯基-2-丙烯-1-亚基)氨基]-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇等化合物,是作为酸性环境中低碳钢的缓蚀剂。Ansari、Quraishi 和 Singh (2014) 探索了席夫碱作为有效的缓蚀剂,展示了这些化合物在金属表面形成保护膜的潜力,从而显著降低腐蚀速率。该研究强调了分子结构和抑制效率之间的关系,其中密度泛函理论 (DFT) 计算支持了经验结果 (Ansari, Quraishi, & Singh, 2014)。

抗菌活性

与 4-[(2-甲基-3-苯基-2-丙烯-1-亚基)氨基]-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇 结构相似的化合物已被合成并评估其抗菌活性。Bayrak 等人 (2009) 以异烟酸酰肼为原料合成了新的 1,2,4-三唑,并评价了它们的抗菌活性。研究表明,合成的化合物,包括三唑部分的变化,对一系列病原体表现出良好至中等的抗菌活性,表明它们在开发新的抗菌剂中的潜力 (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009)。

药理学研究

此外,含有三唑硫醇部分的化合物已被探索用于各种药理学应用。Dave 等人 (2007) 报道了 4-氨基-3-巯基-5-吡啶-3'-基-[1,2,4]-三唑的噻唑烷酮和曼尼希碱的合成和药理学研究,证明了它们的抗菌和抗结核活性。这表明此类化合物在开发新的治疗剂中的潜力 (Dave, Purohit, Akbari, & Joshi, 2007)。

电化学研究

此外,已在水醇介质中研究了硫代三唑的电化学行为,包括与 4-[(2-甲基-3-苯基-2-丙烯-1-亚基)氨基]-5-(4-吡啶基)-4H-1,2,4-三唑-3-硫醇 相似的化合物,揭示了它们的氧化机制以及在电化学传感器和器件中的潜在应用 (Fotouhi, Hajilari, & Heravi, 2002)。

属性

IUPAC Name |

4-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5S/c1-13(11-14-5-3-2-4-6-14)12-19-22-16(20-21-17(22)23)15-7-9-18-10-8-15/h2-12H,1H3,(H,21,23)/b13-11-,19-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIBMOFVIKGGB-MDWFKHSNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

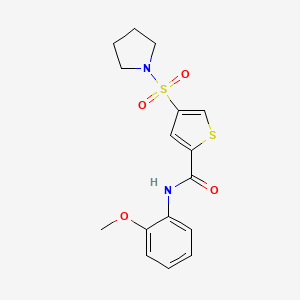

![(4S*)-1-[3-(benzylthio)propanoyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5552722.png)

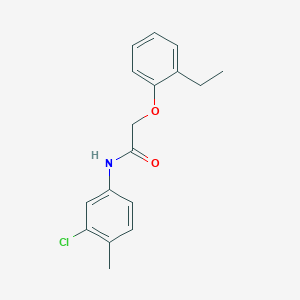

![N-{2-[2-(4-bromophenoxy)ethoxy]-3,5-dichlorobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5552735.png)

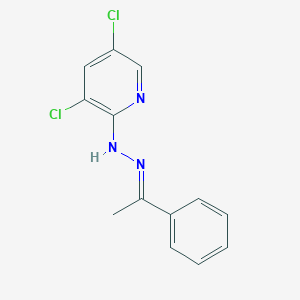

![N-[2-(pyridin-2-ylthio)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552742.png)

![N-[3-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5552748.png)

![N-[2-(4-fluorophenyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5552754.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(2-methyl-4-pyridinyl)piperazine](/img/structure/B5552766.png)

![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzaldehyde) dioxime](/img/structure/B5552783.png)

![N-{(3S*,4R*)-1-[3-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5552787.png)

![5-(4-methylphenyl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B5552825.png)